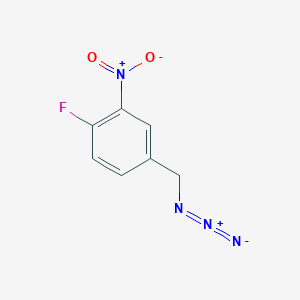

4-(Azidomethyl)-1-fluoro-2-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

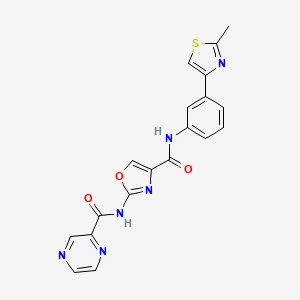

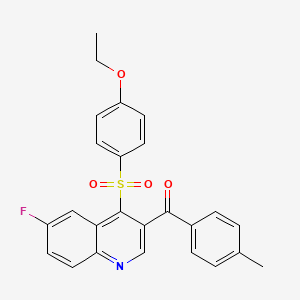

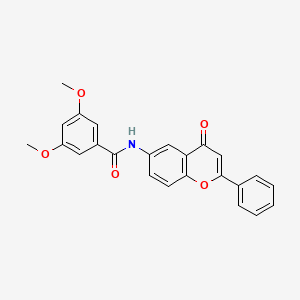

4-(Azidomethyl)-1-fluoro-2-nitrobenzene is a chemical compound with potential applications in various fields of chemistry and materials science due to its unique functional groups. The presence of azido, fluoro, and nitro groups within a single molecule makes it a candidate for studies in the synthesis of polymers, materials, and possibly pharmaceutical intermediates.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves multistep chemical reactions starting from commercially available or easily synthesized intermediates. For example, the synthesis of related nitrobenzene derivatives has been reported through various chemical pathways, involving nitration, reduction, diazotization, and bromination steps to introduce different functional groups onto the benzene ring (Song Yan-min, 2007; David Thonon et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds containing azido, fluoro, and nitro groups has been characterized using various spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography. These studies provide detailed information about the electronic structure, molecular geometry, and intermolecular interactions, which are crucial for understanding the reactivity and properties of the molecule (Martin Sweeney et al., 2018).

Chemical Reactions and Properties

The presence of azido and nitro groups in a molecule like this compound offers unique reactivity profiles. Azido groups are known for their participation in click chemistry reactions, such as the Huisgen cycloaddition, which is widely used for synthesizing diverse molecular architectures. The nitro group, on the other hand, can undergo reduction reactions to form amines, which are pivotal in the synthesis of many organic compounds (E. Mappus et al., 2000).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and density are influenced by the molecular structure of the compound. For nitrobenzene derivatives, these properties can significantly vary based on the substitution pattern on the benzene ring and the nature of the substituents. Such properties are essential for predicting the behavior of these compounds in different chemical environments and for their application in synthesis and material science.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and photophysical properties, can be inferred from studies on similar compounds. The azido group, for example, imparts a unique reactivity profile, enabling the compound to participate in nucleophilic substitution reactions or act as a precursor for the generation of nitrenes, which are highly reactive intermediates in organic synthesis (Jie Xiao et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

4-(Azidomethyl)-1-fluoro-2-nitrobenzene is a compound of interest in various synthesis processes. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, was synthesized from commercial 2-fluoro-1,4-dimethoxybenzene, with its structure confirmed by X-ray crystallography and characterized using various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).

Chemical Reactions and Properties

The reduction of nitroaromatics, including compounds similar to this compound, has been explored. For instance, under specific conditions, 4-fluoronitrobenzene was reduced to 4-fluoroaniline, showcasing the reactivity of such compounds (Spencer, Rathnam, Patel, & Anjum, 2008).

Application in Material Science

In material science, related compounds have been used for surface activation. A study developed a procedure for preparing an activated polymer surface, utilizing 1-fluoro-2-nitro-4-azidobenzene (FNAB), a compound similar to this compound. This process involved UV irradiation of FNAB to transform its azido group into a reactive nitrene for binding with polymer surfaces (Nahar, Wali, & Gandhi, 2001).

Electrochemical Studies

Electrochemical reduction studies of similar nitrobenzene derivatives provide insights into their reactivity and potential applications in various chemical processes. For example, nitrobenzene is reduced to aniline under certain conditions, with intermediates like nitrosobenzene (Agrawal & Tratnyek, 1996).

Biomedical Applications

In the biomedical field, compounds with structural similarities have been utilized in the synthesis of photoactivable aryl azide reagents for photoaffinity labeling of sex hormone-binding globulin and androgen receptors. This application demonstrates the potential of this compound in targeted molecular interactions and labeling (Mappus et al., 2000).

Wirkmechanismus

The mechanism of action of azides is largely dependent on their specific structure and the context in which they are used. For instance, in material sciences, azides can release nitrogen by thermal activation or photolysis, producing highly reactive nitrenes that are efficient in polymer crosslinking .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(azidomethyl)-1-fluoro-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4O2/c8-6-2-1-5(4-10-11-9)3-7(6)12(13)14/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGIEDQLKMDZPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=[N+]=[N-])[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2492862.png)

![1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2492868.png)

![N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2492882.png)